3-Methylbutane-1-sulfonyl chloride

Description

BenchChem offers high-quality 3-Methylbutane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylbutane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

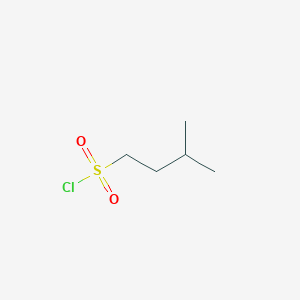

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOXTJCSAJIUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22795-37-5 | |

| Record name | 3-methylbutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylbutane-1-sulfonyl chloride (CAS 22795-37-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutane-1-sulfonyl chloride, also known as isoamylsulfonyl chloride, is a reactive organosulfur compound that serves as a valuable building block in organic synthesis. Its utility is primarily derived from the electrophilic nature of the sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with a variety of nucleophiles. This reactivity allows for the facile introduction of the 3-methylbutylsulfonyl (isoamylsulfonyl) group into diverse molecular scaffolds, a feature of interest in the fields of medicinal chemistry and materials science. The branched alkyl chain of the isoamyl group can impart specific physicochemical properties, such as lipophilicity, to the target molecules. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and safe handling of 3-Methylbutane-1-sulfonyl chloride.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methylbutane-1-sulfonyl chloride is presented in the table below.

| Property | Value |

| CAS Number | 22795-37-5 |

| Molecular Formula | C₅H₁₁ClO₂S |

| Molecular Weight | 170.66 g/mol |

| SMILES | CC(C)CCS(=O)(=O)Cl |

| Appearance | Expected to be a colorless to pale yellow liquid with a pungent odor[1] |

| Storage | Store in an inert atmosphere, in a freezer at temperatures below -20°C |

Synthesis of 3-Methylbutane-1-sulfonyl chloride

General Synthetic Workflow

Caption: General workflow for the synthesis of alkyl sulfonyl chlorides.

Detailed Experimental Protocol: Oxidative Chlorination of a Thiol

The following protocol for the synthesis of an alkanesulfonyl chloride from an S-alkyl isothiourea salt (derived from the corresponding alkyl halide) can be adapted for the preparation of 3-Methylbutane-1-sulfonyl chloride.[3] This method is advantageous due to its use of readily available and safer reagents compared to gaseous chlorine.

Step 1: Preparation of S-(3-Methylbutyl)isothiourea salt

-

To a solution of thiourea in ethanol, add an equimolar amount of 1-bromo-3-methylbutane.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude S-(3-methylbutyl)isothiourea salt. This can be used in the next step without further purification.

Step 2: Oxidative Chlorosulfonation

-

Suspend the S-(3-methylbutyl)isothiourea salt in a mixture of acetonitrile and water.

-

Cool the suspension in an ice bath.

-

Slowly add an excess of an oxidizing and chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), while maintaining the temperature below 10°C.

-

Stir the reaction mixture vigorously at low temperature for a few hours.

-

Upon completion of the reaction, quench any excess oxidizing agent with a reducing agent like sodium sulfite or sodium thiosulfate.

-

Extract the product into a water-immiscible organic solvent such as dichloromethane or diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-Methylbutane-1-sulfonyl chloride.

Purification

Aliphatic sulfonyl chlorides are often purified by vacuum distillation. Care must be taken to avoid excessive heat, as this can lead to decomposition. Alternatively, for less volatile or thermally sensitive compounds, purification can be achieved by column chromatography on silica gel, although the reactive nature of the sulfonyl chloride requires rapid elution.

Analytical Characterization

Due to the lack of publicly available experimental spectra for 3-Methylbutane-1-sulfonyl chloride, the following characterization data is predicted based on the known spectroscopic properties of sulfonyl chlorides and related alkyl chains.

¹H NMR Spectroscopy (Predicted)

-

δ 3.6 - 3.8 ppm (t, 2H): The methylene protons (–CH₂–SO₂Cl) are expected to be the most downfield due to the strong electron-withdrawing effect of the sulfonyl chloride group. They should appear as a triplet, coupled to the adjacent methylene group.

-

δ 1.8 - 2.0 ppm (m, 2H): The methylene protons (–CH₂–CH(CH₃)₂) will be shifted downfield by the adjacent sulfonyl chloride group, but to a lesser extent than the alpha-protons. This signal is expected to be a multiplet due to coupling with both the alpha-methylene and the methine proton.

-

δ 1.6 - 1.8 ppm (m, 1H): The methine proton (–CH(CH₃)₂) is expected to be a multiplet due to coupling with the adjacent methylene and the two methyl groups.

-

δ 0.9 - 1.0 ppm (d, 6H): The two equivalent methyl groups (–CH(CH₃)₂) will appear as a doublet, coupled to the methine proton.

¹³C NMR Spectroscopy (Predicted)

-

δ 60 - 65 ppm: The carbon directly attached to the sulfonyl chloride group (–CH₂–SO₂Cl) will be the most downfield among the aliphatic carbons.

-

δ 35 - 40 ppm: The methylene carbon beta to the sulfonyl chloride (–CH₂–CH(CH₃)₂).

-

δ 25 - 30 ppm: The methine carbon (–CH(CH₃)₂).

-

δ 21 - 24 ppm: The two equivalent methyl carbons (–CH(CH₃)₂).

Infrared (IR) Spectroscopy (Predicted)

-

2960-2870 cm⁻¹: C-H stretching vibrations of the alkyl chain.

-

1370-1350 cm⁻¹ and 1180-1160 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.[4]

-

~600 cm⁻¹: S-Cl stretching vibration.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 170, with a characteristic [M+2]⁺ peak at m/z 172 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.[1] Common fragmentation patterns would involve the loss of chlorine (Cl•) and sulfur dioxide (SO₂).

Chemical Reactivity and Applications

The primary utility of 3-Methylbutane-1-sulfonyl chloride lies in its ability to act as an electrophile, reacting with a wide range of nucleophiles. This makes it a key intermediate for the synthesis of sulfonamides and sulfonate esters, which are important classes of compounds in medicinal and materials chemistry.

Synthesis of Sulfonamides

3-Methylbutane-1-sulfonyl chloride reacts readily with primary and secondary amines in the presence of a base (such as pyridine or triethylamine) to form the corresponding N-substituted sulfonamides. Sulfonamides are a well-established class of therapeutic agents with antibacterial, antiviral, and other pharmacological properties.[5]

Sources

- 1. PubChemLite - 3-methylbutane-1-sulfonyl chloride (C5H11ClO2S) [pubchemlite.lcsb.uni.lu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase - PMC [pmc.ncbi.nlm.nih.gov]

3-Methylbutane-1-sulfonyl chloride chemical properties

CAS: 22795-37-5 | Formula:

Executive Summary

3-Methylbutane-1-sulfonyl chloride (also known as Isoamyl sulfonyl chloride) is a specialized aliphatic sulfonylating reagent used primarily in the synthesis of sulfonamides and sulfonate esters.[2] Unlike its aromatic counterparts (e.g., tosyl chloride), this reagent introduces a flexible, lipophilic isopentyl group, often serving as a bioisostere for the leucine side chain in peptidomimetic drug design.

This guide provides a comprehensive technical analysis of the reagent, focusing on its synthesis from stable precursors, mechanistic reactivity profiles, and optimized protocols for medicinal chemistry applications.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | 3-Methylbutane-1-sulfonyl chloride |

| Common Name | Isoamyl sulfonyl chloride |

| CAS Number | 22795-37-5 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~105–110 °C (at reduced pressure, predicted) |

| Density | ~1.18 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts with water/alcohols |

| Storage | -20°C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive |

| Reactivity Class | Soft Electrophile (Sulfur center); Aliphatic Sulfonyl Chloride |

Mechanistic Reactivity

Aliphatic vs. Aromatic Sulfonyl Chlorides

Researchers must distinguish the reactivity of 3-methylbutane-1-sulfonyl chloride from aromatic analogs.

-

Inductive Effect: The alkyl group (isopentyl) is electron-donating via induction (

), which slightly reduces the electrophilicity of the sulfur atom compared to electron-deficient aryl sulfonyl chlorides.[2] -

Steric Hindrance: The

-branching (iso-methyl group) is distant enough from the sulfonyl center that it does not significantly hinder nucleophilic attack, unlike -

Hydrolytic Instability: Aliphatic sulfonyl chlorides hydrolyze faster than aryl analogs due to the lack of conjugative stabilization. Strictly anhydrous conditions are required during handling.[2]

Mechanism of Sulfonylation

The reaction with amines follows a concerted

Figure 1: Concerted substitution mechanism at the hexavalent sulfur center.[2]

Synthesis & Preparation

Commercially available stocks of 3-methylbutane-1-sulfonyl chloride can degrade.[2] For critical applications, de novo synthesis is recommended to ensure purity.

Protocol A: Oxidative Chlorination of S-Alkyl Isothiourea (Recommended)

This method avoids the use of gaseous chlorine and toxic thiols, utilizing stable alkyl bromides as the starting material.

Reagents:

Workflow:

-

Thiouronium Salt Formation: Reflux Isoamyl bromide (1.0 eq) with Thiourea (1.0 eq) in ethanol for 2-4 hours. Concentrate to obtain the S-isoamylisothiouronium bromide salt (white solid, stable).[2]

-

Oxidative Chlorination: Suspend the salt in a 1:5 mixture of 2M HCl and Acetonitrile at 0°C.

-

Addition: Add NCS (4.0 eq) portion-wise over 20 minutes. Maintain temperature <10°C to prevent decomposition.[2]

-

Workup: Dilute with cold water, extract immediately with Diethyl Ether or DCM. Wash with brine, dry over

, and concentrate in vacuo at <30°C.

Figure 2: Synthesis workflow from stable alkyl halide precursors.

Application Protocols

General Sulfonylation of Amines

This protocol is optimized for parallel synthesis and library generation.

Materials:

-

Amine substrate (1.0 mmol)[2]

-

3-Methylbutane-1-sulfonyl chloride (1.2 mmol)[2]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 mmol)[2]

-

Dichloromethane (DCM), anhydrous (5 mL)[2]

-

DMAP (0.1 mmol) - Optional catalyst for unreactive amines[2]

Procedure:

-

Dissolution: Dissolve the amine and base (TEA/DIPEA) in anhydrous DCM under Nitrogen. Cool to 0°C.[2]

-

Addition: Add the sulfonyl chloride dropwise. Note: If the reagent is old, add 1.5 eq to account for partial hydrolysis.[2]

-

Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC/LCMS.[2]

-

Quench: Add saturated

solution. Stir vigorously for 10 minutes to hydrolyze excess sulfonyl chloride. -

Isolation: Separate phases. Wash organic layer with 1M HCl (if product is not basic) to remove pyridine/TEA traces, then brine. Dry and concentrate.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of reagent | Use fresh reagent or synthesize in situ. Ensure solvents are anhydrous.[2] |

| Slow Reaction | Steric bulk of amine | Add 10 mol% DMAP as a nucleophilic catalyst. Switch solvent to THF/Pyridine. |

| Impurity (Sulfonic Acid) | Incomplete workup | Wash organic layer thoroughly with mild base ( |

Applications in Drug Discovery

Leucine Bioisostere

In peptidomimetics, the 3-methylbutane moiety mimics the side chain of Leucine . Replacing a peptide bond with a sulfonamide linkage (

-

Target: Protease inhibitors (e.g., HIV protease, Renin).

-

Rationale: The sulfonyl group provides a tetrahedral geometry resembling the transition state of amide hydrolysis, while the isoamyl tail occupies the hydrophobic S1/S1' pocket typically occupied by Leucine.

The "Magic Methyl" & Lipophilicity

The isoamyl group adds significant lipophilicity (

-

Improve Membrane Permeability: Increasing lipophilicity to cross the Blood-Brain Barrier (BBB).[2]

-

Fill Hydrophobic Pockets: The branching at the

-position allows the tail to fill specific hydrophobic clefts in receptor binding sites more effectively than linear chains.[2]

Safety & Handling

-

Hazards: Corrosive (Causes severe skin burns and eye damage).[2][3][5] Lachrymator.

-

Water Reactivity: Reacts violently with water to release HCl gas.[2]

-

Storage: Must be stored at -20°C . If the liquid turns cloudy or viscous, it has likely hydrolyzed to the sulfonic acid.

-

Disposal: Quench slowly into a large volume of ice-cold dilute sodium hydroxide solution before disposal.

References

-

CAS Registry. 3-Methylbutane-1-sulfonyl chloride.[2][6][7][8] CAS: 22795-37-5 .[1][2]

-

Yang, Z., et al. "A concise synthesis of alkanesulfonyl chlorides from S-alkyl isothiourea salts."[9] Synthesis 45.12 (2013): 1675-1682.[2] Link

-

Woolven, H., et al. "DABSO: A stable, solid source of SO2 for the synthesis of sulfonamides."[9] Organic Letters 13.18 (2011): 4876-4878.[2] Link[2]

-

Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry 54.8 (2011): 2529-2591.[2] Link[2]

Sources

- 1. 22795-37-5|3-Methylbutane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. 24536-40-1,3-(phenylsulfanyl)propan-1-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 2-Methylbutane-1-sulfonyl chloride | C5H11ClO2S | CID 20532502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 5. 3-Methylpentanoyl chloride | C6H11ClO | CID 12648279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1406392-75-3,2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 2-Bromo-4-methylbenzaldehyde | CAS#:36276-24-1 | Chemsrc [chemsrc.com]

- 8. 3-Nitrobenzyl acetate | CAS#:21388-97-6 | Chemsrc [chemsrc.com]

- 9. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

Introduction: The Role and Identity of 3-Methylbutane-1-sulfonyl Chloride

An In-depth Technical Guide to the Structure Elucidation of 3-Methylbutane-1-sulfonyl Chloride

Prepared by: Gemini, Senior Application Scientist

3-Methylbutane-1-sulfonyl chloride, also known as isoamylsulfonyl chloride, is an organosulfur compound with the chemical formula C₅H₁₁ClO₂S.[1][2] As a sulfonyl chloride, it serves as a crucial intermediate in organic synthesis, primarily for the preparation of sulfonamides and sulfonate esters, which are classes of compounds with significant applications in medicinal chemistry and materials science. The precise characterization and structural confirmation of this molecule are paramount to ensuring the desired reactivity, purity, and safety in its subsequent applications.

This guide provides a comprehensive framework for the unambiguous structure elucidation of 3-methylbutane-1-sulfonyl chloride. We will delve into a field-proven synthetic protocol and a multi-technique spectroscopic approach, explaining the causality behind experimental choices and demonstrating how a convergence of data from independent analytical methods provides a self-validating system for structural confirmation.

Part 1: Synthesis via Oxidative Chlorination

The synthesis of alkyl sulfonyl chlorides can be achieved through various routes, including the oxidative chlorination of sulfur-containing precursors like thiols, disulfides, or S-alkyl isothiourea salts.[3][4] A robust and widely applicable method involves the direct oxidative chlorination of the corresponding thiol, 3-methylbutane-1-thiol. This method is favored for its efficiency and the direct conversion to the desired product.

The core of the reaction is the oxidation of the sulfur atom of the thiol and its simultaneous chlorination. Reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source or chlorine gas in an aqueous medium are effective for this transformation.[5][6]

Experimental Protocol: Synthesis from an S-Alkyl Isothiourea Salt Precursor

This protocol is adapted from general methods for preparing sulfonyl chlorides from easily accessible starting materials.[3][4] The S-alkyl isothiourea salt is prepared in situ from 1-bromo-3-methylbutane and thiourea, followed by oxidative chlorination.

Step 1: Formation of S-(3-methylbutyl)isothiouronium bromide

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-bromo-3-methylbutane (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude isothiouronium salt. This intermediate is often used directly in the next step.

Step 2: Oxidative Chlorination

-

Suspend the crude S-(3-methylbutyl)isothiouronium salt in a biphasic system of dichloromethane and water at 0 °C in a well-ventilated fume hood.

-

While stirring vigorously, bubble chlorine gas through the mixture or, alternatively, add a solution of sodium hypochlorite (bleach) and concentrated hydrochloric acid.[6][7] The reaction is highly exothermic and should be carefully controlled.

-

Maintain the temperature below 10 °C throughout the addition. The reaction progress can be monitored by the disappearance of the starting material.

-

Upon completion, separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude 3-methylbutane-1-sulfonyl chloride.

-

Purify the product by vacuum distillation.

Causality and Trustworthiness: The use of a biphasic system helps to control the reaction temperature and facilitate the removal of inorganic byproducts. The aqueous workup is critical for removing acids and other water-soluble impurities. Vacuum distillation is the definitive purification step for a liquid product of this nature, ensuring the removal of non-volatile impurities and residual solvent. The final purity should be assessed by the spectroscopic methods detailed below.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-methylbutane-1-sulfonyl chloride.

Part 2: Multi-Technique Spectroscopic Structure Elucidation

The confirmation of the molecular structure of 3-methylbutane-1-sulfonyl chloride relies on the synergistic interpretation of data from several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of chemically distinct protons, their electronic environment, their relative numbers (integration), and the number of neighboring protons (multiplicity). For 3-methylbutane-1-sulfonyl chloride, we expect four distinct proton signals.

-

Rationale: The electron-withdrawing sulfonyl chloride group (-SO₂Cl) strongly deshields adjacent protons, causing their signals to appear at a higher chemical shift (downfield). The splitting of signals (multiplicity) follows the n+1 rule, where n is the number of equivalent neighboring protons.

Predicted ¹H NMR Data (in CDCl₃)

| Proton Label | Chemical Environment | Predicted Shift (δ, ppm) | Integration | Multiplicity |

|---|---|---|---|---|

| a | (CH₃ )₂CH- | ~0.9 - 1.0 | 6H | Doublet (d) |

| b | -(CH₃)₂CH - | ~1.8 - 2.0 | 1H | Multiplet (m) |

| c | -CH₂ CH₂SO₂Cl | ~1.9 - 2.1 | 2H | Multiplet (m) |

| d | -CH₂CH₂ SO₂Cl | ~3.5 - 3.7 | 2H | Triplet (t) or Multiplet (m) |

The signals for protons b and c may overlap, appearing as a complex multiplet.

Interpretation: The presence of a 6H doublet (a ) and a 1H multiplet (b ) is a classic signature of an isobutyl group. The downfield signal around 3.5-3.7 ppm (d ) corresponds to the methylene group directly attached to the highly electronegative -SO₂Cl group. The integration ratio of 6:1:2:2 confirms the proton count for each environment.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy reveals the number of unique carbon environments in the molecule. For 3-methylbutane-1-sulfonyl chloride, with its plane of symmetry through the C-S bond, we expect four distinct signals corresponding to the carbon atoms of the isoamyl chain.

-

Rationale: Similar to ¹H NMR, the chemical shift of a ¹³C nucleus is influenced by its electronic environment. Carbons attached to electronegative groups are deshielded and appear further downfield.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Label | Chemical Environment | Predicted Shift (δ, ppm) |

|---|---|---|

| 1 | (C H₃)₂CH- | ~22 |

| 2 | -(CH₃)₂C H- | ~26 |

| 3 | -C H₂CH₂SO₂Cl | ~33 |

| 4 | -CH₂C H₂SO₂Cl | ~60 - 65 |

Interpretation: The signal at the highest chemical shift (~60-65 ppm) is unequivocally assigned to the carbon atom directly bonded to the sulfonyl chloride group. The other three signals in the aliphatic region correspond to the remaining carbons of the isoamyl backbone, confirming the carbon skeleton.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The most characteristic feature for a sulfonyl chloride is the presence of strong absorptions from the S=O double bonds.

-

Rationale: The stretching vibrations of the S=O bonds in the -SO₂Cl group are very intense and occur in a predictable region of the spectrum, making them a powerful diagnostic tool.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| ~2870 - 2960 | C-H (sp³) stretch | Medium-Strong |

| ~1375 - 1385 | S=O asymmetric stretch | Strong |

| ~1170 - 1180 | S=O symmetric stretch | Strong |

Interpretation: The observation of two very strong bands in the regions of 1375-1385 cm⁻¹ and 1170-1180 cm⁻¹ is definitive evidence for the presence of the sulfonyl chloride functional group. The C-H stretching bands confirm the aliphatic nature of the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

-

Rationale: The molecular ion (M⁺) peak gives the molecular mass. The presence of isotopes, such as ³⁵Cl and ³⁷Cl (in an approximate 3:1 natural abundance), results in a characteristic isotopic pattern for any chlorine-containing fragment, most notably an M⁺ peak and an M+2 peak in a ~3:1 intensity ratio.

Predicted Mass Spectrometry Data

| m/z Value | Identity | Comments |

|---|---|---|

| 170 / 172 | [C₅H₁₁³⁵ClO₂S]⁺ / [C₅H₁₁³⁷ClO₂S]⁺ | Molecular Ion (M⁺, M+2). Expected ratio ~3:1. |

| 135 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 71 | [C₅H₁₁]⁺ | Loss of SO₂Cl radical, forming the isoamyl carbocation. This is often a prominent peak. |

| 43 | [C₃H₇]⁺ | Isopropyl cation, a common fragment from the isoamyl group. |

Interpretation: The observation of the molecular ion peaks at m/z 170 and 172 in a 3:1 ratio confirms the molecular formula and the presence of one chlorine atom.[1] The fragmentation pattern, particularly the strong peak at m/z 71, strongly supports the presence of the 3-methylbutyl (isoamyl) carbon skeleton.

Logical Framework for Structure Confirmation

The following diagram illustrates how the evidence from each spectroscopic method converges to provide a single, validated structural assignment.

Caption: Integration of spectroscopic data for structural validation.

Conclusion

The structure elucidation of 3-methylbutane-1-sulfonyl chloride is a systematic process that combines rational chemical synthesis with a suite of powerful spectroscopic techniques. The synthesis provides the material, while the collective, self-validating evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry confirms the precise atomic connectivity, functional groups, and molecular formula. This rigorous analytical workflow is fundamental to ensuring the quality and identity of chemical reagents used in research and development.

References

-

PubChem. 3-methylbutane-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [Link]

- Google Patents. CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride.

- Google Patents.

-

G. K. Rowe, et al. A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry. [Link]

-

S. M. H. F. D. et al. Simple Synthesis of Sulfonyl Chlorides from Thiol Precursors and Derivatives by NaClO2-Mediated Oxidative Chlorosulfonation. Synfacts. [Link]

-

Organic Syntheses. Methanesulfonyl chloride. [Link]

-

PubChem. 1-Chloro-3-methylbutane. National Center for Biotechnology Information. [Link]

-

NIST. Butane, 1-chloro-3-methyl-. National Institute of Standards and Technology. [Link]

-

UC San Diego Chemistry and Biochemistry. Reaction of Sodium and Chlorine. [Link]

Sources

- 1. PubChemLite - 3-methylbutane-1-sulfonyl chloride (C5H11ClO2S) [pubchemlite.lcsb.uni.lu]

- 2. 22795-37-5|3-Methylbutane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Demo 44: Reaction of Sodium and Chlorine [www-chem.ucsd.edu]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 3-Methylbutane-1-sulfonyl Chloride

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-methylbutane-1-sulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predicted spectral data, and practical experimental considerations for acquiring and interpreting the ¹³C NMR spectrum of this compound.

Introduction: The Significance of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. ¹³C NMR, in particular, provides a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a structure gives rise to a distinct signal in the spectrum, with its chemical shift (δ) offering profound insights into its electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the precise chemical shift of a carbon nucleus.

3-Methylbutane-1-sulfonyl chloride, an important building block in organic synthesis, possesses a simple yet informative carbon framework. Understanding its ¹³C NMR spectrum is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

Predicted ¹³C NMR Spectrum of 3-Methylbutane-1-sulfonyl Chloride

In the absence of a publicly available experimental spectrum, a predicted ¹³C NMR spectrum for 3-methylbutane-1-sulfonyl chloride was generated using advanced computational algorithms. These prediction tools leverage large databases of experimental data and sophisticated machine learning models to provide highly accurate estimations of chemical shifts.[1][2][3][4][5]

The structure of 3-methylbutane-1-sulfonyl chloride is as follows:

The predicted ¹³C NMR chemical shifts are summarized in the table below. The spectrum is predicted in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled spectrum) |

| C1 | ~ 60 - 70 | Triplet |

| C2 | ~ 30 - 40 | Triplet |

| C3 | ~ 25 - 35 | Doublet |

| C4 | ~ 20 - 25 | Quartet |

Interpretation and Discussion of the Predicted Spectrum

The predicted chemical shifts are consistent with the electronic environment of each carbon atom in the 3-methylbutane-1-sulfonyl chloride molecule.

-

C1 (α-carbon): This carbon is directly attached to the highly electronegative sulfonyl chloride group (-SO₂Cl). The strong electron-withdrawing effect of this group deshields the C1 nucleus, causing it to resonate at the lowest field (highest chemical shift) in the spectrum. The predicted range of 60-70 ppm is characteristic for carbons bonded to sulfonyl groups.

-

C2 (β-carbon): The influence of the electron-withdrawing sulfonyl chloride group diminishes with distance. Consequently, the C2 carbon is more shielded than C1 and is expected to appear in the range of 30-40 ppm.

-

C3 (γ-carbon): This methine carbon is further away from the sulfonyl chloride group. Its chemical shift is primarily influenced by its alkyl substituents. The predicted range of 25-35 ppm is typical for a methine carbon in an aliphatic chain.[6]

-

C4 (δ-carbons): The two methyl carbons (C4) are equivalent due to free rotation around the C3-C4 bond and therefore give rise to a single signal. Being the furthest from the electronegative group, they are the most shielded and appear at the highest field (lowest chemical shift), in the typical range for methyl groups in alkanes (20-25 ppm).[6]

The interpretation of these chemical shifts is grounded in fundamental principles of NMR spectroscopy, where the electron density around a nucleus dictates its resonance frequency in a magnetic field.[7]

Experimental Protocol for Acquiring the ¹³C NMR Spectrum

This section outlines a standardized, field-proven protocol for obtaining a high-quality ¹³C NMR spectrum of 3-methylbutane-1-sulfonyl chloride.

1. Sample Preparation:

-

Analyte: 3-Methylbutane-1-sulfonyl chloride (ensure high purity).

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent. It is crucial to use a deuterated solvent to avoid large solvent signals that would overwhelm the analyte signals.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound dissolved in 0.5-0.7 mL of CDCl₃ is recommended.[8] Higher concentrations can improve the signal-to-noise ratio, which is particularly important for the less sensitive ¹³C nucleus.[9][10]

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

-

Procedure:

-

Accurately weigh the desired amount of 3-methylbutane-1-sulfonyl chloride and transfer it to a clean, dry vial.

-

Add the appropriate volume of CDCl₃ and gently agitate the vial until the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into the NMR tube.[11]

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed. This involves irradiating the protons to remove ¹H-¹³C coupling, resulting in a spectrum with single sharp lines for each carbon.

-

Key Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Temperature: Room temperature (e.g., 298 K).

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range of organic molecules.

-

Acquisition Time: Typically around 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally adequate for quantitative analysis.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio, depending on the sample concentration.[9]

-

Referencing: The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ = 77.16 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.0 ppm).

-

3. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum must be correctly phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction should be applied to obtain a flat baseline.

-

Peak Picking and Integration: Identify all the peaks and determine their chemical shifts. While peak integration in ¹³C NMR is not as straightforwardly quantitative as in ¹H NMR due to variations in relaxation times and the Nuclear Overhauser Effect (NOE), it can provide qualitative information.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of acquiring a ¹³C NMR spectrum.

Caption: Workflow for ¹³C NMR Spectrum Acquisition.

Logical Relationship of Spectral Features to Molecular Structure

The following diagram illustrates the correlation between the carbon atoms in 3-methylbutane-1-sulfonyl chloride and their predicted chemical shift regions.

Caption: Structure-Spectrum Correlation for 3-Methylbutane-1-sulfonyl Chloride.

Conclusion

This technical guide has provided a detailed overview of the ¹³C NMR spectroscopy of 3-methylbutane-1-sulfonyl chloride. By combining predictive data with fundamental NMR principles, a comprehensive understanding of the expected spectrum has been established. The provided experimental protocol offers a robust framework for researchers to acquire high-quality data. This guide serves as a valuable resource for the structural characterization and analysis of this important chemical intermediate.

References

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

- ACS Publications. (n.d.).

-

University of York Chemistry Teaching Labs. (n.d.). Preparing an NMR sample. Retrieved from [Link]

- CONICET. (2005).

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

- ChemicalBook. (n.d.). 1-CHLORO-3-METHYLBUTANE(107-84-6) 13C NMR spectrum.

- University of Cambridge Department of Chemistry. (n.d.).

- ResearchGate. (n.d.). Thiourea/NCBSI/HCl System: Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride by Recyclable N-Chloro-N-(phenylsulfonyl) benzene.

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.

- University of Bristol. (n.d.). 13C NMR Spectroscopy.

-

Mestrelab. (n.d.). Mestrelab Predictor. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

- ResearchGate. (2025, August 6).

Sources

- 1. CASPRE [caspre.ca]

- 2. Visualizer loader [nmrdb.org]

- 3. acdlabs.com [acdlabs.com]

- 4. NMR Predictor - Documentation [docs.chemaxon.com:443]

- 5. Mestrelab Predictor [mestrelabcn.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. compoundchem.com [compoundchem.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 11. publish.uwo.ca [publish.uwo.ca]

3-Methylbutane-1-sulfonyl chloride mass spectrometry fragmentation pattern

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Methylbutane-1-sulfonyl Chloride

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-methylbutane-1-sulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation. The narrative synthesizes fundamental principles of mass spectrometry with predictive analysis based on the known fragmentation of analogous structures.

Introduction: The Analytical Challenge

3-Methylbutane-1-sulfonyl chloride, also known as isopentylsulfonyl chloride, is a reactive chemical intermediate used in organic synthesis, particularly for the introduction of the 3-methylbutane-1-sulfonyl group. Its structure, featuring a branched alkyl chain and a sulfonyl chloride functional group, gives rise to a complex and informative fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification and for monitoring reactions in which it is a reactant or product.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure, with different peaks corresponding to the mass-to-charge ratio (m/z) of various fragment ions.[1] The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting ions and neutral losses.

The Molecular Ion: A Starting Point for Fragmentation

The first step in interpreting the mass spectrum is identifying the molecular ion (M⁺·), which is the intact molecule with one electron removed.[1] For 3-methylbutane-1-sulfonyl chloride (C₅H₁₁ClO₂S), the nominal molecular weight is 170 amu.

A key feature of the molecular ion peak for this compound is its isotopic pattern. The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S, with ³²S being the most abundant) will result in characteristic M, M+1, and M+2 peaks. The most significant of these will be the M+2 peak, which will have an intensity of about one-third of the molecular ion peak due to the ³⁷Cl isotope. This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine in the molecule or its fragments.[2]

Predicted Major Fragmentation Pathways

The fragmentation of the 3-methylbutane-1-sulfonyl chloride molecular ion is predicted to proceed through several competing pathways, dictated by the lability of the C-S and S-Cl bonds and the stability of the resulting carbocations.

Pathway A: Alpha (α)-Cleavage at the C-S Bond

The bond between the alkyl group and the sulfur atom is a prime site for cleavage. This α-cleavage is a common fragmentation pathway for compounds containing heteroatoms.[1][3]

-

[M]⁺· → [C₅H₁₁]⁺ + [SO₂Cl]·

This cleavage results in the formation of the isopentyl cation at m/z 71 . This cation is expected to undergo further fragmentation, characteristic of branched alkanes. A subsequent rearrangement and loss of ethene (C₂H₄) would lead to the highly stable isopropyl cation at m/z 43 . Due to its stability, the ion at m/z 43 is predicted to be the base peak in the spectrum. The mass spectrum of the structurally related 1-chloro-3-methylbutane also shows a base peak at m/z 43.[4] Another significant fragment from the isopentyl cation would be the sec-butyl cation at m/z 57 resulting from the loss of a methyl radical.

Pathway B: Cleavage of the S-Cl Bond

Heterolytic cleavage of the sulfur-chlorine bond results in the loss of a chlorine radical.[5][6]

-

[M]⁺· → [C₅H₁₁SO₂]⁺ + ·Cl

This pathway generates the 3-methylbutane-1-sulfonyl cation at m/z 135 . The intensity of this peak may be moderate, as sulfonyl cations can be relatively stable.

Pathway C: Skeletal Rearrangement and Loss of SO₂

A characteristic fragmentation of sulfonyl chlorides involves a rearrangement that leads to the elimination of a neutral sulfur dioxide (SO₂) molecule.[7] This is a diagnostically significant pathway.

-

[M]⁺· → [C₅H₁₁Cl]⁺· + SO₂

This rearrangement results in the formation of the radical cation of 1-chloro-3-methylbutane at m/z 106 . The subsequent fragmentation of this ion would mirror that of 1-chloro-3-methylbutane itself. Key fragments would include the loss of a chlorine atom to form the isopentyl cation at m/z 71 , and the loss of HCl to form the isopentene radical cation at m/z 70 .[4]

Pathway D: Fragmentation of the Alkyl Chain

Direct fragmentation of the alkyl chain from the molecular ion can also occur. The loss of the largest possible stable radical is often favored.

-

[M]⁺· → [CH₂CH₂SO₂Cl]⁺ + ·CH(CH₃)₂

The loss of an isopropyl radical (43 amu) would generate an ion at m/z 127 .

Pathway E: Formation of Sulfur-Containing Fragments

Fragments containing the sulfonyl chloride group may also be observed. For instance, an ion corresponding to [SOCl]⁺ could be formed, which would appear at m/z 83 with a corresponding isotopic peak at m/z 85 .

Summary of Predicted Key Ions

The following table summarizes the major ions predicted to be observed in the EI mass spectrum of 3-methylbutane-1-sulfonyl chloride.

| m/z | Proposed Structure/Identity | Fragmentation Pathway | Predicted Intensity |

| 170/172 | [C₅H₁₁³⁵ClO₂S]⁺· / [C₅H₁₁³⁷ClO₂S]⁺· (Molecular Ion) | - | Low to Medium |

| 135 | [C₅H₁₁SO₂]⁺ | Loss of ·Cl (Pathway B) | Medium |

| 106/108 | [C₅H₁₁³⁵Cl]⁺· / [C₅H₁₁³⁷Cl]⁺· | Loss of SO₂ (Pathway C) | Medium |

| 83/85 | [SO³⁵Cl]⁺ / [SO³⁷Cl]⁺ | Pathway E | Low |

| 71 | [C₅H₁₁]⁺ (Isopentyl cation) | α-Cleavage (Pathway A) | High |

| 70 | [C₅H₁₀]⁺· (Isopentene radical cation) | From m/z 106 (Pathway C) | Medium |

| 57 | [C₄H₉]⁺ (sec-Butyl cation) | From m/z 71 (Pathway A) | High |

| 43 | [(CH₃)₂CH]⁺ (Isopropyl cation) | From m/z 71 (Pathway A) | Very High (Base Peak) |

Experimental Protocol for EI-MS Analysis

This section provides a generalized protocol for acquiring an EI mass spectrum of 3-methylbutane-1-sulfonyl chloride. Instrument parameters may need to be optimized for specific systems.

5.1 Sample Preparation

-

Prepare a dilute solution of 3-methylbutane-1-sulfonyl chloride (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is anhydrous, as sulfonyl chlorides are moisture-sensitive.

5.2 Instrument Parameters (Typical for GC-MS)

-

Injection Mode: Split or splitless, depending on sample concentration.

-

Injector Temperature: 250 °C.

-

GC Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Temperature Program: Start at 50 °C for 1 minute, then ramp to 280 °C at 10 °C/min.

-

Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-300.

Visualization of Fragmentation and Workflow

Predicted Fragmentation Pathways

Caption: Major fragmentation pathways of 3-methylbutane-1-sulfonyl chloride in EI-MS.

Experimental Workflow

Caption: General experimental workflow for EI-MS analysis.

References

-

Dynesen, E., Lawesson, S.-O., Schroll, G., Bowie, J. H., & Cooks, R. G. (1968). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 15-21. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

Sources

- 1. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1-CHLORO-3-METHYLBUTANE(107-84-6) MS spectrum [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides: the formation of C–O and C–N bonds upon electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Methylbutane-1-sulfonyl Chloride

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of organosulfur compounds. This guide provides a comprehensive examination of the IR spectroscopic analysis of 3-methylbutane-1-sulfonyl chloride, a key intermediate in chemical synthesis. We will explore the fundamental principles governing the vibrational spectroscopy of sulfonyl chlorides, provide a detailed interpretation of the characteristic absorption bands of the title molecule, outline a validated experimental protocol for acquiring high-quality spectra, and discuss data interpretation strategies. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries who require a deep, practical understanding of how to apply IR spectroscopy to this class of molecules.

Introduction: The Vibrational Signature of Sulfonyl Chlorides

Infrared spectroscopy probes the vibrational transitions within a molecule.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific, quantized frequencies. The resulting spectrum is a unique fingerprint of the molecule's functional groups and overall structure.

For sulfonyl chlorides (R-SO₂Cl), IR spectroscopy is particularly powerful due to the highly polar and strongly absorbing nature of the sulfonyl group (SO₂). The key to interpreting the spectrum of any sulfonyl chloride lies in identifying a few characteristic, high-intensity bands:

-

Asymmetric S=O Stretching (νₐₛ S=O): This vibration typically appears as a very strong band in the 1375-1410 cm⁻¹ region.[2] It corresponds to the two S=O bonds stretching out of phase with each other.

-

Symmetric S=O Stretching (νₛ S=O): A second, equally strong band is found in the 1185-1204 cm⁻¹ region, arising from the in-phase stretching of the S=O bonds.[2][3] The presence of these two distinct, intense absorptions is the primary diagnostic indicator for a sulfonyl group.

-

S-Cl Stretching (ν S-Cl): The sulfur-chlorine bond stretch is found at a much lower frequency, typically in the range of 310-400 cm⁻¹ .[4] While this region is accessible with modern FTIR spectrometers equipped with appropriate optics (e.g., CsI), it is often outside the range of standard mid-IR instruments that use KBr optics.

-

C-S Stretching (ν C-S): The carbon-sulfur stretch gives rise to a weaker absorption in the fingerprint region, generally between 600-800 cm⁻¹ .

The precise frequencies of these vibrations are influenced by the electronic and steric nature of the attached alkyl or aryl group (R).

The Analyte: 3-Methylbutane-1-sulfonyl Chloride

To effectively interpret the spectrum, we must first consider the structure of the molecule . 3-Methylbutane-1-sulfonyl chloride, also known as isopentylsulfonyl chloride, consists of an isopentyl (or isoamyl) alkyl chain attached to the sulfonyl chloride functional group.

Caption: Molecular Structure of 3-Methylbutane-1-sulfonyl Chloride.

The spectrum will therefore be a superposition of the vibrations from the sulfonyl chloride group and the isopentyl hydrocarbon backbone.

Deconstructing the Spectrum: A Region-by-Region Analysis

The infrared spectrum of 3-methylbutane-1-sulfonyl chloride can be logically divided into key regions, each providing specific structural information.

The Alkyl C-H Stretching Region (3000-2850 cm⁻¹)

This region is dominated by the stretching vibrations of the C-H bonds within the isopentyl group.[3] You should expect to see multiple strong, sharp peaks corresponding to:

-

Asymmetric and symmetric stretching of the CH₃ (methyl) groups.

-

Asymmetric and symmetric stretching of the CH₂ (methylene) groups.

-

Stretching of the lone C-H in the CH (methine) group.

While the presence of these peaks confirms the alkyl nature of the molecule, they are common to most organic compounds and are therefore less diagnostic than the sulfonyl group absorptions.[5]

The Diagnostic Sulfonyl Group Region (1410-1160 cm⁻¹)

This is the most critical region for confirming the identity of the compound. Two prominent and unmistakable bands must be present:

-

~1380 cm⁻¹ (Strong): The asymmetric S=O stretch.

-

~1170 cm⁻¹ (Strong): The symmetric S=O stretch.

The high intensity of these bands is due to the large change in dipole moment during the S=O bond vibrations. Their presence is a definitive marker for the sulfonyl chloride functional group.[3]

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of information from various bending and stretching vibrations, creating a complex pattern that is unique to the molecule.

-

C-H Bending Vibrations (1470-1365 cm⁻¹): You will find absorptions corresponding to the scissoring and bending modes of the CH₂, CH₃, and CH groups of the isopentyl chain.[6]

-

C-S Stretch (800-600 cm⁻¹): A weak to medium intensity band in this area can be assigned to the carbon-sulfur single bond stretch.[7]

-

S-Cl Stretch (~375 cm⁻¹): As noted, this band is a reliable indicator but may not be observable on all instruments. Studies have assigned the S-Cl stretch to a strong band around 375 cm⁻¹.[4]

Table 1: Summary of Key IR Absorptions for 3-Methylbutane-1-sulfonyl Chloride

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 2960 - 2870 | Alkyl C-H Stretch | Strong | Confirms the presence of the isopentyl group.[3] |

| 1470 - 1450 | CH₂ Bending (Scissoring) | Medium | Part of the complex fingerprint of the alkyl chain. |

| ~1380 | S=O Asymmetric Stretch | Strong | Primary diagnostic peak for the sulfonyl group. [3] |

| ~1170 | S=O Symmetric Stretch | Strong | Primary diagnostic peak for the sulfonyl group. [3] |

| 800 - 600 | C-S Stretch | Weak-Medium | Confirms the carbon-sulfur linkage.[7] |

| ~375 | S-Cl Stretch | Medium-Strong | Confirmatory, but requires far-IR capabilities.[4] |

A Self-Validating Experimental Protocol

Acquiring a clean, interpretable spectrum requires careful sample preparation and a logical workflow. Sulfonyl chlorides are reactive and moisture-sensitive, which necessitates specific handling procedures.[2]

Sample Preparation (Neat Liquid Film)

For a liquid sample like 3-methylbutane-1-sulfonyl chloride, the simplest and most common method is creating a thin film between two salt plates.

Materials:

-

FTIR Spectrometer

-

Two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Pipette

-

Dry, aprotic solvent for cleaning (e.g., anhydrous dichloromethane or chloroform).

Procedure:

-

Plate Inspection: Ensure the salt plates are clean, dry, and free from scratches. If cloudy, they may require polishing.

-

Sample Application: In a dry environment (e.g., under a nitrogen blanket or in a glove box if high precision is needed), place one small drop of 3-methylbutane-1-sulfonyl chloride onto the center of one salt plate.[8]

-

Film Creation: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film. Avoid creating air bubbles.

-

Mounting: Place the assembled plates into the spectrometer's sample holder.

-

Acquisition: Immediately acquire the spectrum to minimize atmospheric moisture exposure.

Causality: Using salt plates is ideal as they are transparent to mid-infrared radiation. The "neat" (undiluted) approach avoids solvent peaks that could obscure the analyte's spectrum. The need for a dry environment is critical because sulfonyl chlorides can hydrolyze to sulfonic acids, which would introduce a very broad O-H stretching band (3300-2500 cm⁻¹) and complicate the spectrum.[9]

Instrument Parameters & Data Acquisition

Typical Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹[10]

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Workflow:

-

Background Scan: First, run a background spectrum with an empty sample holder. This measures the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts, and is automatically subtracted from the sample spectrum.

-

Sample Scan: Place the prepared sample in the holder and acquire the sample spectrum.

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance.

Caption: Self-validating workflow for FTIR analysis.

Conclusion

The infrared spectrum of 3-methylbutane-1-sulfonyl chloride is characterized by a set of distinct, interpretable absorption bands. The definitive identification of this compound hinges on the observation of two very strong S=O stretching bands near 1380 cm⁻¹ and 1170 cm⁻¹, complemented by strong C-H stretching bands above 2870 cm⁻¹ from its isopentyl moiety. By following a meticulous experimental protocol that minimizes exposure to moisture, a high-quality, reliable spectrum can be obtained. This guide provides the foundational knowledge and practical steps for researchers to confidently utilize FTIR spectroscopy for the characterization and quality assessment of 3-methylbutane-1-sulfonyl chloride and related compounds.

References

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

King, J. F., & Du Manoir, J. R. (1969). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 47(18), 3413-3416. Available at: [Link]

-

Goun, A. A., & Hynes, J. T. (2019). Empirical S=O Stretch Vibrational Frequency Map. The Journal of Physical Chemistry B, 123(51), 10893-10902. Available at: [Link]

-

Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

-

Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra. Available at: [Link]

-

Chemistry LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table. Available at: [Link]

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Meyers, R. A. (Ed.). John Wiley & Sons Ltd.

- Smith, B. C. (1998).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

UMNOrganicChemistry. (2014, July 28). How to prepare an IR sample. YouTube. Available at: [Link]

-

Barron, A. R. (n.d.). IR Sample Preparation: A Practical Guide. Rice University. Available at: [Link]

- Wade, L. G., & Simek, J. W. (2017). Organic Chemistry. Pearson.

-

The Saylor Foundation. (n.d.). The features of IR spectrum. Available at: [Link]

-

NIST. (n.d.). 2-Thiophenesulfonyl chloride. NIST Chemistry WebBook. Available at: [Link]

- Schick, G. A., & Sun, Z. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir, 10(9), 3105-3109.

- Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10.

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. youtube.com [youtube.com]

- 9. Infrared Spectrometry [www2.chemistry.msu.edu]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-Methylbutane-1-sulfonyl Chloride: A Key Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylbutane-1-sulfonyl chloride, also commonly known as isoamylsulfonyl chloride, is a reactive organosulfur compound that serves as a crucial building block in modern organic synthesis. Its sulfonyl chloride functional group provides a highly electrophilic center, enabling the facile formation of sulfonamides, sulfonate esters, and other sulfur-containing moieties. This guide provides a comprehensive overview of its nomenclature, chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in medicinal chemistry and drug discovery. Detailed experimental protocols and safety considerations are also presented to equip researchers with the practical knowledge required for its effective and safe utilization.

Nomenclature and Identification

The unambiguous identification of chemical reagents is paramount for scientific rigor. 3-Methylbutane-1-sulfonyl chloride is known by several names, which can sometimes lead to confusion. A clear understanding of its nomenclature is the first step toward its successful application.

The systematic IUPAC name for this compound is 3-methylbutane-1-sulfonyl chloride . However, it is frequently referred to by its common name, isoamylsulfonyl chloride , which is derived from the corresponding isoamyl alcohol.

Table 1: Chemical Identifiers for 3-Methylbutane-1-sulfonyl Chloride

| Identifier | Value |

| IUPAC Name | 3-methylbutane-1-sulfonyl chloride |

| Common Name | Isoamylsulfonyl chloride |

| CAS Number | 22795-37-5[1] |

| Molecular Formula | C₅H₁₁ClO₂S[1] |

| Molecular Weight | 170.66 g/mol [1] |

| SMILES | CC(C)CCS(=O)(=O)Cl[1] |

| InChI | InChI=1S/C5H11ClO2S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3 |

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its handling, storage, and application in chemical reactions. While specific experimental data for 3-methylbutane-1-sulfonyl chloride is not extensively documented in readily available literature, its properties can be inferred from its structure and comparison with analogous sulfonyl chlorides.

Table 2: Predicted and Known Properties of 3-Methylbutane-1-sulfonyl Chloride

| Property | Value/Description | Source/Rationale |

| Appearance | Likely a colorless to pale yellow liquid | Based on analogous short-chain alkanesulfonyl chlorides. |

| Odor | Pungent, acrid | Characteristic of sulfonyl chlorides. |

| Boiling Point | Not readily available | Prediction suggests it would be higher than the corresponding alkane due to polarity and molecular weight. |

| Melting Point | Not readily available | Expected to be low, likely below 0°C. |

| Density | Not readily available | Expected to be denser than water. |

| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, diethyl ether, THF). Reacts with protic solvents (e.g., water, alcohols). | General solubility of sulfonyl chlorides. |

| Stability | Moisture-sensitive; hydrolyzes in the presence of water. Store under an inert atmosphere.[1] | The sulfonyl chloride group is susceptible to nucleophilic attack by water. |

Synthesis and Mechanism

The synthesis of alkanesulfonyl chlorides can be achieved through various methods. A common and effective approach involves the oxidative chlorination of sulfur-containing starting materials. One documented method for the preparation of 3-methylbutane-1-sulfonyl chloride involves the reaction of S-(3-methylbutyl)isothiourea salt with a chlorinating agent.[2] This method is advantageous due to the ready availability of the starting materials from alkyl halides (e.g., 1-bromo-3-methylbutane) and thiourea.

The underlying principle of this transformation is the oxidation of the sulfur atom to a sulfonyl group, followed by the introduction of a chlorine atom. This process typically involves the use of strong oxidizing agents in the presence of a chloride source.

Caption: General workflow for the synthesis of 3-methylbutane-1-sulfonyl chloride.

Experimental Protocol: Synthesis via Oxidative Chlorination of S-Alkyl Isothiourea Salts

This protocol is a generalized procedure based on established methods for the synthesis of sulfonyl chlorides from S-alkyl isothiourea salts.[2]

Materials:

-

S-(3-methylbutyl)isothiourea salt (1 equivalent)

-

N-Chlorosuccinimide (NCS) (3-4 equivalents)

-

Aqueous acid (e.g., HCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the S-(3-methylbutyl)isothiourea salt in a mixture of DCM and aqueous acid. Cool the mixture to 0°C in an ice bath.

-

Addition of Oxidant: Slowly add a solution of NCS in DCM to the reaction mixture via the dropping funnel, maintaining the temperature below 5°C. The reaction is exothermic and should be controlled carefully.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-methylbutane-1-sulfonyl chloride.

-

Purification: The crude product can be purified by vacuum distillation if necessary.

Self-Validation: The identity and purity of the synthesized 3-methylbutane-1-sulfonyl chloride should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Applications in Drug Discovery

The synthetic utility of 3-methylbutane-1-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its application as a versatile building block in medicinal chemistry.[3][4]

Caption: Key reactions of 3-methylbutane-1-sulfonyl chloride with nucleophiles.

Formation of Sulfonamides

The reaction of 3-methylbutane-1-sulfonyl chloride with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. This reaction, often carried out in the presence of a base to neutralize the HCl byproduct, is a cornerstone of medicinal chemistry. The resulting isoamylsulfonamide moiety can be found in a variety of biologically active molecules. The sulfonamide functional group is a key pharmacophore in many approved drugs, exhibiting a wide range of therapeutic activities, including antibacterial, diuretic, and anticancer effects.[5]

The causality behind this experimental choice lies in the desire to introduce the isoamylsulfonyl group into a molecule to modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Formation of Sulfonate Esters

In a similar fashion, 3-methylbutane-1-sulfonyl chloride reacts with alcohols to form sulfonate esters. These esters can serve as stable final products or as intermediates in further synthetic transformations. The sulfonate group is an excellent leaving group, and its formation from an alcohol can facilitate subsequent nucleophilic substitution reactions.

Safety and Handling

As a reactive electrophile, 3-methylbutane-1-sulfonyl chloride presents several safety hazards and must be handled with appropriate precautions in a laboratory setting.

-

Corrosivity: It is expected to be corrosive and can cause severe skin burns and eye damage.[1][6][7]

-

Moisture Sensitivity: The compound reacts with water, releasing corrosive hydrochloric acid. Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Inhalation Toxicity: Vapors are likely to be irritating to the respiratory tract.[6][8] All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times when handling this reagent.[7][9]

In case of accidental exposure, immediate and thorough washing of the affected area with copious amounts of water is crucial, and medical attention should be sought.[8]

Conclusion

3-Methylbutane-1-sulfonyl chloride is a valuable and versatile reagent in organic synthesis, particularly for the introduction of the isoamylsulfonyl group. Its predictable reactivity with a wide range of nucleophiles makes it an important tool for medicinal chemists in the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in the research and development of new chemical entities.

References

-

The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. (n.d.). Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 2-Methylbutane-1-sulfonyl chloride. Retrieved January 30, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Preparation of Methanesulfonyl Cyanide. Retrieved January 30, 2026, from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 30, 2026, from [Link]

-

Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS CAS No. Retrieved January 30, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2025). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved January 30, 2026, from [Link]

-

Dana Bioscience. (n.d.). 3-Methanesulfonyl-3-methylbutane-1-sulfonyl chloride 100mg. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 1-Chloro-3-methylbutane. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Dimethylbenzenesulfonyl chloride. Retrieved January 30, 2026, from [Link]

Sources

- 1. 22795-37-5|3-Methylbutane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 3. 2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. lobachemie.com [lobachemie.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. actylislab.com [actylislab.com]

- 9. fishersci.com [fishersci.com]

Synthesis of 3-Methylbutylsulfonyl Chloride from 1-Bromo-3-methylbutane: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-methylbutylsulfonyl chloride, a valuable building block in organic and medicinal chemistry, starting from the readily available alkyl halide, 1-bromo-3-methylbutane. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the primary synthetic methodologies, including mechanistic insights, step-by-step experimental protocols, and a comparative analysis of different routes. The guide emphasizes scientific integrity, providing a robust framework for the successful and safe execution of this chemical transformation. Key discussions focus on the Grignard reagent-mediated pathway and the S-alkylisothiourea salt approach, offering readers a thorough understanding of the causality behind experimental choices and the self-validating systems inherent in the described protocols.

Introduction: The Significance of 3-Methylbutylsulfonyl Chloride

Alkyl sulfonyl chlorides are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of functional groups, most notably sulfonamides, sulfonate esters, and sulfones. The 3-methylbutyl (isoamyl) moiety is a common structural motif in many biologically active molecules and functional materials. Consequently, 3-methylbutylsulfonyl chloride represents a key reagent for introducing this lipophilic fragment, enabling the fine-tuning of physicochemical properties such as solubility, membrane permeability, and metabolic stability in drug candidates. Its applications span from the development of novel pharmaceuticals to the synthesis of specialized polymers and agrochemicals.

This guide delves into the practical synthesis of 3-methylbutylsulfonyl chloride from 1-bromo-3-methylbutane, a commercially available and cost-effective starting material. We will explore two primary, reliable synthetic strategies, providing the necessary detail for their replication and adaptation in a laboratory setting.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and products is paramount for safe handling, effective purification, and accurate characterization.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 1-Bromo-3-methylbutane[1] | C₅H₁₁Br | 151.04 | 120-121 | -112 | 1.261 (at 25 °C) | 1.4409 |

| 3-Methylbutylsulfonyl chloride | C₅H₁₁ClO₂S | 182.66 | Not explicitly reported; estimated to be higher than 3-methylbutanoyl chloride (115-117 °C)[2] | Not reported | Not reported | Not reported |

Synthetic Strategies and Mechanistic Considerations

The conversion of an alkyl bromide to an alkyl sulfonyl chloride is not a direct transformation and requires a multi-step approach. This guide will focus on two robust and well-precedented methodologies.

Pathway A: The Grignard Reagent Approach

This classical and highly effective method involves three key steps:

-

Formation of the Grignard Reagent: 1-bromo-3-methylbutane is reacted with magnesium metal in an anhydrous ether solvent to form 3-methylbutylmagnesium bromide.

-

Sulfination: The Grignard reagent is then reacted with sulfur dioxide (SO₂) to yield the magnesium salt of 3-methylbutylsulfinic acid.

-

Chlorination: The intermediate sulfinate is subsequently chlorinated to afford the final product, 3-methylbutylsulfonyl chloride.

-

Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react readily with protic sources, such as water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be employed to prevent quenching of the Grignard reagent.

-